8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the purine core: This step involves the condensation of appropriate aldehydes or ketones with amines to form the purine ring.
Substitution reactions: The purine core is then subjected to substitution reactions to introduce the 3,4-dichlorobenzyl and piperazine groups.
Introduction of the methoxyethyl group: This step involves the alkylation of the purine core with 2-methoxyethyl halides under basic conditions.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or demethylated products.
Scientific Research Applications
8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.
Biochemistry: The compound is used to study enzyme interactions and receptor binding, providing insights into its mechanism of action.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.
8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
The uniqueness of 8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3,4-dichlorobenzyl and methoxyethyl groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N6O3/c1-25-17-16(18(29)24-20(25)30)28(9-10-31-2)19(23-17)27-7-5-26(6-8-27)12-13-3-4-14(21)15(22)11-13/h3-4,11H,5-10,12H2,1-2H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISFXTGWTSGBQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC(=C(C=C4)Cl)Cl)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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